5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid
Overview
Description
5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid, also known as 5-BFMSB, is a synthetic organic compound belonging to the class of benzoic acids. It has been widely studied for its potential applications in the field of synthetic organic chemistry. 5-BFMSB is a powerful reagent with a wide range of reactions and can be used in a variety of synthetic methods.
Scientific Research Applications
Synthesis and Application in Chemical Reactions
5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid is involved in various chemical synthesis processes. For instance, it has been used in the synthesis of fluorinated compounds, which play a crucial role in detecting aromatic metabolites in methanogenic consortia. These fluorinated compounds can be instrumental in understanding metabolic pathways in microbial environments (Londry & Fedorak, 1993). Additionally, it has been utilized in the versatile synthesis of disubstituted fluoropyridines and pyridones, showcasing its utility in creating complex organic structures (Sutherland & Gallagher, 2003).
Pharmaceutical Applications
In the pharmaceutical field, 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid is used in the synthesis of various pharmacologically active compounds. For example, it has been involved in the preparation of thromboxane receptor antagonists, highlighting its potential in developing drugs targeting specific biological pathways (D. C. W. and Mason, 1998).
Environmental and Biochemical Studies
In environmental and biochemical studies, derivatives of 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid have been used to investigate the microbial degradation of organic compounds. This research can provide insights into natural biodegradation processes and the potential for bioremediation strategies (Londry & Fedorak, 1993).
properties
IUPAC Name |
5-bromo-2-fluoro-3-methylsulfonylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO4S/c1-15(13,14)6-3-4(9)2-5(7(6)10)8(11)12/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYCMRWQULJWHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1F)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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